molecular formula C11H12FNO2 B13226423 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Cat. No.: B13226423
M. Wt: 209.22 g/mol
InChI Key: PQLOGJMHICANRN-UHFFFAOYSA-N
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Description

3-Fluoro-5-(morpholin-4-yl)benzaldehyde is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond. The molecular formula of this compound is C11H12FNO2, and it has a molecular weight of 209.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde typically involves the introduction of a fluorine atom and a morpholine ring onto a benzaldehyde backbone. One common method involves the reaction of 3-fluorobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(morpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(morpholin-4-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom and the morpholine ring enhances its binding affinity and specificity. The compound can also participate in signaling pathways by modulating the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholin-4-ylbenzaldehyde: Similar structure but with the morpholine ring at a different position.

    4-Fluoro-3-(morpholin-4-yl)benzaldehyde: Another positional isomer with different chemical properties.

    3-Fluoro-5-(morpholin-4-yl)benzoic acid: An oxidized form of the compound

Uniqueness

3-Fluoro-5-(morpholin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-5-morpholin-4-ylbenzaldehyde

InChI

InChI=1S/C11H12FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-8H,1-4H2

InChI Key

PQLOGJMHICANRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

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